molecular formula C9H11NO2S B13070989 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde

3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde

Cat. No.: B13070989
M. Wt: 197.26 g/mol
InChI Key: MNWQKTWSEIINBB-UHFFFAOYSA-N
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Description

3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde is a high-purity chemical building block with the CAS Number 1936686-09-7 and molecular formula C9H11NO2S . This compound features a unique molecular architecture that integrates thiazole and oxolane (tetrahydrofuran) heterocycles, making it a valuable intermediate in medicinal chemistry and drug discovery research. The thiazole ring is a privileged scaffold in pharmaceutical development, and its incorporation into novel structures is a key strategy for generating bioactive molecules . Recent scientific literature highlights that thiazole and thiazolidinone-based compounds are subjects of extensive investigation for their potential as anticancer agents . These derivatives have demonstrated significant potential to inhibit the proliferation of various cancer cell lines and act as multi-target enzyme inhibitors . As such, this compound serves as a critical precursor for researchers synthesizing novel heterocyclic compounds to explore new therapeutic candidates, particularly in oncology. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

3-(1,3-thiazol-2-ylmethyl)oxolane-3-carbaldehyde

InChI

InChI=1S/C9H11NO2S/c11-6-9(1-3-12-7-9)5-8-10-2-4-13-8/h2,4,6H,1,3,5,7H2

InChI Key

MNWQKTWSEIINBB-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(CC2=NC=CS2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the oxolane moiety. One common method involves the reaction of thiazole derivatives with oxolane-3-carbaldehyde under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has demonstrated that thiazole derivatives, including compounds similar to 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde, exhibit potent anticancer properties. A study highlighted the synthesis of thiazole derivatives that showed significant antiproliferative activity against various cancer cell lines, including HT-29 and Jurkat cells. The presence of specific substituents on the thiazole ring was found to enhance this activity significantly .

Anticonvulsant Properties

Thiazole derivatives have also been investigated for their anticonvulsant effects. A specific class of thiazole compounds demonstrated effective anticonvulsant action with median effective doses significantly lower than standard medications like ethosuximide. This suggests that 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde could serve as a lead compound for developing new anticonvulsant drugs .

Synthetic Pathways

The compound can be synthesized through various methods, including the Knoevenagel reaction and one-pot three-component reactions. These synthetic routes allow for the modification of the thiazole moiety to enhance biological activity or alter physical properties .

Structure–Activity Relationship Studies

Structure–activity relationship (SAR) studies have been pivotal in understanding how modifications to the thiazole ring influence biological activity. For instance, alterations in substituents on the thiazole ring have been correlated with changes in pharmacological profiles, which can guide future drug design efforts .

Inhibition Studies

Research has shown that compounds related to 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde can act as inhibitors for various biological targets. For example, some thiazole derivatives have been identified as potent inhibitors of carbonic anhydrase, an enzyme implicated in several physiological processes and diseases .

Pharmacokinetics

Studies on pharmacokinetics indicate that certain thiazole derivatives exhibit favorable absorption and distribution characteristics when administered orally. For instance, one derivative showed a bioavailability of 62%, suggesting potential for therapeutic use .

Case Studies

Study FocusFindings
Anticancer ActivityThiazole derivatives showed significant cytotoxic effects against cancer cell lines (HT-29 and Jurkat).
Anticonvulsant EffectsCompounds demonstrated effective anticonvulsant action with lower doses compared to standard treatments.
SAR AnalysisModifications to the thiazole structure led to enhanced biological activities across various assays.

Mechanism of Action

The mechanism of action of 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring is known to interact with various biological targets, contributing to its biological activity .

Comparison with Similar Compounds

Key Observations :

  • The thiazole substituent introduces aromaticity and heteroatom-mediated interactions, which may reduce water solubility compared to the hydroxyl-bearing analog .
  • The smaller tetrahydrofuran-3-carbaldehyde lacks bulky substituents, leading to lower molecular weight and higher volatility .

Reactivity Highlights :

  • The aldehyde group in all three compounds is susceptible to nucleophilic attack (e.g., Grignard reactions, Schiff base formation).
  • The thiazole’s nitrogen may act as a hydrogen-bond acceptor, influencing crystallinity—a property critical for structural determination via tools like SHELX or ORTEP .

Biological Activity

3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound exhibits a unique structural combination of thiazole and oxolane rings, which contributes to its diverse biological properties.

Chemical Structure and Properties

The molecular formula of 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde is C₉H₁₁NO₂S, with a molecular weight of 197.25 g/mol. The presence of both thiazole and oxolane rings imparts specific chemical reactivity and biological activity that are not typically observed in compounds containing only one of these rings.

Biological Activities

Research has indicated that 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde may exhibit several significant biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound shows effects on various cancer cell lines, indicating its potential as a lead compound in cancer drug discovery. For instance, it has demonstrated cytotoxic effects against non-small cell lung cancer and other malignancies .
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial activity, potentially inhibiting essential enzymatic functions in microorganisms. This makes it a candidate for developing treatments for infections .
  • Mechanism of Action : The mechanism by which 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde exerts its biological effects likely involves interactions with various molecular targets such as enzymes or receptors. The thiazole ring is particularly known for engaging with biological targets, which may lead to the inhibition or activation of specific pathways.

Anticancer Activity

A study focused on the cytotoxicity of 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde against several cancer cell lines revealed promising results. The compound exhibited significant antiproliferative activity with IC50 values comparable to established anticancer agents.

Cell LineIC50 (µM)Reference CompoundIC50 (µM)
U93716.23 ± 0.81Etoposide17.94 ± 0.89
B16-F1047.73 ± 2.39Etoposide18.69 ± 0.94
THP-134.58 ± 1.73Etoposide2.16 ± 0.11

These results indicate that while the compound shows potential, further optimization is necessary to enhance its efficacy and selectivity against different cancer types .

Antimicrobial Activity

In another study assessing the antimicrobial properties of compounds similar to 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde, it was found that derivatives containing the thiazole moiety significantly inhibited bacterial growth. This suggests that modifications to the thiazole structure could lead to enhanced antimicrobial agents .

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